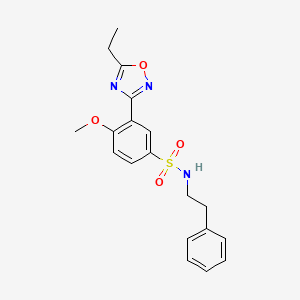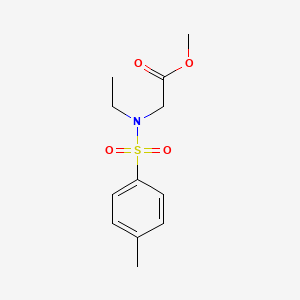
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide, also known as HMQN, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. HMQN is a synthetic compound that is derived from quinoline and nicotinamide, and has been found to exhibit several pharmacological properties.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide is not fully understood, but it has been found to interact with several cellular targets, including DNA, RNA, and proteins. This compound has been shown to inhibit the activity of several enzymes involved in the regulation of cellular processes, including inflammation and cell proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of inflammation and oxidative stress, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide in lab experiments include its potential applications in various fields of research, including cancer therapy, neuroprotection, and infectious disease treatment. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide include the development of new drugs based on its chemical structure, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanism of action and potential side effects. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the human body.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide involves a multi-step process that begins with the preparation of 2-hydroxy-6-methoxyquinoline. This is followed by the reaction of 2-hydroxy-6-methoxyquinoline with o-tolyl isocyanate to form the intermediate product, 2-(o-tolylcarbamoyl)-6-methoxyquinoline. The final step involves the reaction of 2-(o-tolylcarbamoyl)-6-methoxyquinoline with nicotinoyl chloride to form this compound.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been found to exhibit several pharmacological properties, including anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has also been found to possess antimicrobial and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-6-3-4-8-22(16)27(24(29)17-7-5-11-25-14-17)15-19-12-18-13-20(30-2)9-10-21(18)26-23(19)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQIONZUIRWFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














